5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
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Overview
Description
5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a triazole ring fused to a quinoline ring, with a thiol group attached at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylquinoline-8-carbaldehyde with isopropylhydrazine to form an intermediate hydrazone, which is then cyclized using sulfur to yield the desired triazoloquinoline-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinoline ring or the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the quinoline or triazole rings .
Scientific Research Applications
5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with biological targets such as enzymes and DNA.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a quinoline ring.
[1,2,4]Triazolo[4,3-a]pyridine: Contains a pyridine ring instead of a quinoline ring.
[1,2,4]Triazolo[4,3-a]benzimidazole: Features a benzimidazole ring instead of a quinoline ring.
Uniqueness
5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-9-propan-2-yl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-8(2)10-5-4-6-11-9(3)7-12-15-16-14(18)17(12)13(10)11/h4-8H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSIVOSTOLOSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C3=C1C=CC=C3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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